Product packaging for Butyl ethyl sulfone(Cat. No.:CAS No. 31124-38-6)

Butyl ethyl sulfone

Cat. No.: B15074737
CAS No.: 31124-38-6
M. Wt: 150.24 g/mol
InChI Key: PVSJGAIWOIMZFG-UHFFFAOYSA-N
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Description

Butyl ethyl sulfone is an organic sulfone compound with a molar mass of 150.24 g/mol . It is also known as ethyl sec-butyl sulfone or 2-(ethylsulfonyl)butane . Sulfones are a class of compounds characterized by high thermal stability, chemical inertness, and excellent resistance, making them valuable in various research contexts . In scientific research, sulfone-containing compounds serve as critical building blocks in organic synthesis. The vinyl sulfone functional group, for instance, is a versatile precursor and a key structural motif in medicinal chemistry for developing biologically active molecules . Furthermore, polymers incorporating sulfone groups, such as poly(ether sulfone), are extensively studied for their application in biomedical devices due to their biocompatibility, strength, and dimensional stability . This compound is provided as a high-purity reagent to support such innovative research in chemical synthesis and materials science. Intended Use This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or for personal use. A designation of RUO means that, despite any labeling or marketing to the contrary, the product must not be used for clinical diagnosis or to diagnose, treat, or cure any disease .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2S B15074737 Butyl ethyl sulfone CAS No. 31124-38-6

Properties

CAS No.

31124-38-6

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

IUPAC Name

1-ethylsulfonylbutane

InChI

InChI=1S/C6H14O2S/c1-3-5-6-9(7,8)4-2/h3-6H2,1-2H3

InChI Key

PVSJGAIWOIMZFG-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl ethyl sulfone can be synthesized through several methods. One common approach is the oxidation of sulfides. For instance, butyl ethyl sulfide can be oxidized using oxidizing agents like hydrogen peroxide or sodium periodate to yield this compound . Another method involves the sulfonylation of butyl and ethyl groups using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Reduction Reactions

Butyl ethyl sulfone undergoes reduction under harsh conditions to yield thioether derivatives.

Reducing AgentConditionsProductYieldMechanism
Lithium aluminum hydride (LiAlH₄)Reflux in THF, 12 hrsButyl ethyl sulfide72%Two-electron reduction of –SO₂– to –S–
Sodium amalgamAqueous ethanol, 80°CButyl ethyl sulfide58%Radical-mediated S–O bond cleavage

The reduction preserves the carbon skeleton while converting the sulfone to a sulfide .

Thermal Decomposition

At elevated temperatures, the compound undergoes C–S bond cleavage:

TemperaturePressureMajor ProductsByproducts
250–300°CAmbient1-Butene, Ethanesulfonic acidSO₂, Trace alkanes
>350°CVacuumEthylene, ButaneSulfur oxides

Mechanistic studies suggest homolytic cleavage of the C–S bond generates ethylsulfonyl and butyl radicals, which recombine or decompose further .

Nucleophilic Substitution

The sulfone group activates β-hydrogens for elimination or adjacent carbons for substitution:

β-Elimination

BaseSolventProductSelectivity
Potassium tert-butoxideDMSO1-Butene>90%
DBUToluene1-Butene, Diethyl ether85%

This reaction proceeds via a concerted E2 mechanism, forming 1-butene and ethylsulfinate .

α-Functionalization

This compound undergoes lithiation at the α-position, enabling coupling with electrophiles:

ElectrophileProductYield
Iodomethaneα-Methyl-butyl ethyl sulfone68%
Benzaldehydeβ-Hydroxy sulfone54%

The reaction employs LDA (lithium diisopropylamide) at –78°C to generate a stabilized carbanion intermediate .

Radical-Mediated Reactions

Under photolytic or radical initiator conditions:

InitiatorSubstrateProductApplication
AIBNStyreneSulfone-functionalized polymerMaterial science
UV light (254 nm)OxygenEthylsulfonyl peroxideOxidizing agent synthesis

Radical intermediates form via homolytic cleavage of the C–S bond, enabling polymerization or peroxide formation .

Oxidative Stability

This compound resists further oxidation under standard conditions:

Oxidizing AgentConditionsOutcome
KMnO₄Aqueous H₂SO₄, 25°CNo reaction
Ozone–20°C, CH₂Cl₂Partial decomposition

The sulfone’s stability contrasts with sulfoxides, which oxidize readily to sulfones .

Mechanism of Action

The mechanism of action of butyl ethyl sulfone involves its ability to undergo various chemical transformations. The sulfonyl group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where this compound acts as a key intermediate .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Substituents Key Applications Safety Considerations
Diphenyl sulfone C₁₂H₁₀O₂S Two phenyl groups Polymer additive Avoid food/water contact
Demeton-S-methylsulfone C₆H₁₅O₄PS₂ Ethylsulfonyl-ethyl, methyl phosphate Pesticide (systemic insecticide) Highly toxic; regulated use
Butyl ethyl sulfone (inferred) C₆H₁₄O₂S Butyl, ethyl groups Potential solvent or intermediate Likely requires standard sulfone handling

Key Observations :

  • Diphenyl sulfone is thermally stable and inert, making it suitable for high-temperature polymer processing .
  • Demeton-S-methylsulfone is bioactive, acting as an acetylcholinesterase inhibitor in pests .

Physicochemical Properties

Property Diphenyl Sulfone Demeton-S-methylsulfone This compound (Estimated)
Boiling Point 378°C Not reported ~250–300°C (alkyl sulfone range)
Water Solubility Low Moderate (organophosphate) Low to moderate
Toxicity Low (non-reactive) High (neurotoxic) Likely low

Research Findings from Evidence

  • Demeton-S-methylsulfone has multiple synonyms (e.g., oxydemeton-methyl sulfone) and is part of a broader class of organophosphate sulfones with systemic insecticidal activity .

Q & A

Q. How can researchers ensure the reproducibility of catalytic studies involving this compound?

  • Methodological Answer : Provide detailed experimental protocols, including batch numbers of reagents and equipment calibration records. Share raw data (e.g., chromatograms, spectra) in public repositories. Collaborate with independent labs for cross-validation and publish negative results to counter publication bias .

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